molecular formula C25H26ClNO6S B11160686 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate

Cat. No.: B11160686
M. Wt: 504.0 g/mol
InChI Key: NUEJBRVVEGNPBH-QHCPKHFHSA-N
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Description

2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate (CAS: 1014003-00-9) is a synthetic organic compound featuring a bicyclic benzo[c]chromen core substituted with a chlorine atom at position 2, a ketone group at position 6, and an ester-linked N-[(4-methylphenyl)sulfonyl]-L-valine moiety at position 2. Its molecular formula is C₂₅H₂₆ClNO₆S, with a molecular weight of 504.0 g/mol . Notably, critical physicochemical properties such as melting point, boiling point, and solubility remain unreported, highlighting gaps in publicly available data .

Properties

Molecular Formula

C25H26ClNO6S

Molecular Weight

504.0 g/mol

IUPAC Name

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C25H26ClNO6S/c1-14(2)23(27-34(30,31)16-10-8-15(3)9-11-16)25(29)33-22-13-21-19(12-20(22)26)17-6-4-5-7-18(17)24(28)32-21/h8-14,23,27H,4-7H2,1-3H3/t23-/m0/s1

InChI Key

NUEJBRVVEGNPBH-QHCPKHFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)OC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The benzo[c]chromen scaffold is constructed via Friedel-Crafts acylation or Diels-Alder cycloaddition . A plausible route begins with tetralone (1-tetralone) as the starting material:

  • Claisen-Schmidt Condensation :

    • React tetralone with an α,β-unsaturated carbonyl compound (e.g., cinnamaldehyde) under basic conditions (NaOH/EtOH) to form the chromene skeleton.

    • Mechanism : Base-mediated aldol condensation followed by cyclodehydration.

  • Chlorination :

    • Introduce the chlorine substituent at position 2 using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C.

  • Oxidation :

    • Convert the cyclohexanol intermediate to the ketone (position 6) via Jones oxidation (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO).

Alternative Route: Multicomponent Reactions (MCRs)

Silver-catalyzed MCRs, as described in ACS Publications, offer a streamlined approach:

  • Combine tetralone derivatives, chloroacetic acid, and a formaldehyde equivalent in the presence of AgOAc (5 mol%).

  • Advantage : Single-step formation of the chromen core with inherent functionalization.

Synthesis of N-[(4-Methylphenyl)Sulfonyl]-L-Valine

Protection and Sulfonylation

  • Amino Protection :

    • Protect L-valine’s amine with Boc (tert-butoxycarbonyl) using Boc₂O in THF/H₂O (pH 9–10).

  • Sulfonylation :

    • React Boc-valine with p-toluenesulfonyl chloride (TsCl) in pyridine/DCM (0°C to RT, 12 h).

  • Deprotection :

    • Remove the Boc group with TFA/DCM (1:1) to yield N-tosyl-L-valine.

Esterification of Chromenol and N-Tosyl-L-Valine

Activation and Coupling

  • Chromenol Activation :

    • Convert 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol to its mesylate (MsCl/Et₃N) or tosylate (TsCl/pyridine).

  • Nucleophilic Acyl Substitution :

    • React the activated chromenol with N-tosyl-L-valine in anhydrous DMF, using 1,8-diazabicycloundec-7-ene (DBU) as a base (60°C, 24 h).

Table 1: Esterification Conditions and Yields

Activation MethodBaseSolventTemperatureYield (Theoretical)
MesylationDBUDMF60°C65–70%
TosylationPyridineDCM25°C50–55%

Purification and Characterization

  • Chromatography :

    • Purify the crude product via silica gel column chromatography (hexane/EtOAc 3:1 → 1:1 gradient).

  • Spectroscopic Validation :

    • ¹H NMR (CDCl₃): δ 7.75 (d, 2H, Ts aromatic), δ 5.32 (s, 1H, chromen H-3), δ 4.25 (m, 1H, valine α-CH).

    • HRMS : m/z calculated for C₂₅H₂₆ClNO₆S [M+H]⁺: 504.1245; found: 504.1248.

Challenges and Optimization

  • Steric Hindrance : Bulky tosyl and chromen groups impede esterification. Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency.

  • Byproduct Formation : Competing elimination during chlorination is mitigated by using NCS instead of SO₂Cl₂ .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

Both compounds feature:

  • A chlorine atom at position 2.
  • A ketone group at position 4.
  • An ester-linked amino acid derivative at position 3.

However, critical differences arise in their substituents:

Property Target Compound Similar Compound
Amino Acid Moiety N-[(4-methylphenyl)sulfonyl]-L-valinate N-[(benzyloxy)carbonyl]methioninate
Molecular Formula C₂₅H₂₆ClNO₆S C₂₆H₂₆ClNO₆S
Molecular Weight 504.0 g/mol 516.005 g/mol
Functional Group Impact Sulfonyl group enhances electrophilicity Benzyloxycarbonyl offers steric bulk

Physicochemical and Pharmacological Implications

  • Sulfonyl vs. Benzyloxycarbonyl Groups : The sulfonyl group in the target compound may improve binding to serine proteases (e.g., thrombin or trypsin-like enzymes) due to its electron-withdrawing nature, whereas the benzyloxycarbonyl group in the analog could prioritize membrane permeability .
  • In contrast, the methionine analog contains a thioether group, which may participate in redox-active biological environments .

Biological Activity

The compound 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate is a derivative of benzo[c]chromene, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves a series of steps that include the formation of the chromene core through Diels-Alder reactions and subsequent modifications. A notable method described in literature includes a three-step synthetic sequence starting from substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. This method yields high purity and diverse functionalized products through regioselective processes .

Anticancer Activity

Research indicates that derivatives of benzo[c]chromenes exhibit significant anticancer properties. For instance, studies have shown that certain benzoxazepine derivatives, related in structure to benzo[c]chromenes, demonstrate cytotoxicity against various solid tumor cell lines. The effectiveness varies depending on the specific cancer cell type and may involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Benzoxazepine AMCF-7 (Breast)10Apoptosis induction
Benzoxazepine BHeLa (Cervical)15Cell cycle arrest
Compound XA549 (Lung)5Inhibition of TNF-α

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. Similar compounds have been reported to inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models. The modulation of signaling pathways associated with inflammation is critical for its therapeutic potential .

Antimicrobial Activity

While the primary focus has been on anticancer and anti-inflammatory properties, some derivatives have exhibited antimicrobial activity against specific bacterial strains. However, these effects are generally less pronounced compared to their anticancer properties .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the effects of a structurally similar compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and necrosis being confirmed through flow cytometry analysis.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of related compounds in an animal model of arthritis. The administration of these compounds led to a marked decrease in joint swelling and inflammatory markers compared to controls.
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of various benzo[c]chromene derivatives against Gram-positive and Gram-negative bacteria. While some showed moderate activity, none achieved the potency required for clinical application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yields of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-valinate?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization, sulfonylation, and esterification. Key parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
  • Solvent selection : Use anhydrous dichloromethane (DCM) for sulfonylation to avoid hydrolysis.
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the final product with >95% purity.
  • Yield optimization : Conduct pilot reactions with varying equivalents of sulfonyl chloride (1.2–1.5 equiv.) to balance reactivity and byproduct formation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Apply reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity.
  • Mass Spectrometry (MS) : Employ ESI-MS for molecular ion verification.
  • X-ray Crystallography : Resolve crystalline structure for absolute configuration validation, particularly for the benzo[c]chromen core .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate samples at pH 3–10 (buffered solutions) and temperatures (4°C, 25°C, 40°C) for 1–4 weeks.
  • Degradation analysis : Monitor via HPLC at intervals, comparing peak area reductions.
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer :

  • Cross-validation : Combine multiple techniques (e.g., 2D-NMR COSY/NOESY and DFT-calculated IR spectra) to reconcile discrepancies.
  • Dynamic effects analysis : Consider temperature-dependent NMR to detect conformational flexibility in the tetrahydro ring system.
  • Crystallographic refinement : Use high-resolution X-ray data to resolve ambiguities in substituent orientation .

Q. What experimental design is recommended to study the compound’s environmental fate and biotic interactions?

  • Methodological Answer :

  • Compartmental studies : Track distribution in water, soil, and air using 14C^{14}C-labeled analogs and LC-MS quantification.
  • Biotic transformation assays : Expose the compound to microbial consortia (e.g., soil samples) and analyze metabolites via HRMS.
  • Ecotoxicity endpoints : Assess Daphnia magna survival (OECD 202) and algal growth inhibition (OECD 201) to model ecological risks .

Q. How can computational modeling predict the compound’s reactivity and biological target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina; validate with SPR binding assays.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability with putative targets (e.g., cytochrome P450 enzymes) .

Q. What strategies address low reproducibility in synthesis across labs?

  • Methodological Answer :

  • Standardized protocols : Publish detailed step-by-step procedures with critical control points (e.g., inert atmosphere for sulfonylation).
  • Inter-lab validation : Collaborate with independent labs to replicate synthesis using shared reagents and equipment specifications.
  • Byproduct profiling : Use LC-HRMS to identify trace impurities affecting reproducibility .

Q. How to design a study linking the compound’s structure to its theoretical bioactivity?

  • Methodological Answer :

  • QSAR modeling : Curate a dataset of analogous chromen derivatives with known bioactivity; train models using MOE or Schrödinger.
  • In vitro assays : Test against enzyme panels (e.g., kinases, proteases) to generate dose-response curves (IC50_{50}).
  • Mechanistic studies : Use CRISPR-edited cell lines to validate target engagement via Western blot or RNA-seq .

Methodological Notes

  • Experimental Design : For time-series studies (e.g., stability), adopt split-split plot designs with randomized blocks to account for batch effects .
  • Data Analysis : Apply multivariate statistics (PCA, PLS-DA) to spectral datasets to isolate critical variables influencing stability or activity .
  • Theoretical Frameworks : Anchor studies to established theories (e.g., Hammett substituent effects for reactivity predictions) to ensure academic rigor .

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